N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide
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Overview
Description
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide is a chemical compound with the molecular formula C22H22N2O4S and a molecular weight of 410.48608 g/mol . This compound is known for its unique chemical structure, which includes a sulfonyl group, a phenyl ring, and a phenoxyacetamide moiety .
Preparation Methods
Chemical Reactions Analysis
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways . The sulfonyl group and the phenoxyacetamide moiety play crucial roles in its biological activity . The compound may inhibit certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide can be compared with other similar compounds, such as:
N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}-2-chloroacetamide: This compound has a similar structure but with a chloroacetamide group instead of a phenoxyacetamide group.
N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}-2-methoxyacetamide: This compound has a methoxyacetamide group instead of a phenoxyacetamide group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H22N2O4S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C22H22N2O4S/c1-16-8-13-21(17(2)14-16)24-29(26,27)20-11-9-18(10-12-20)23-22(25)15-28-19-6-4-3-5-7-19/h3-14,24H,15H2,1-2H3,(H,23,25) |
InChI Key |
YOVALLLCKIYQSE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3)C |
Origin of Product |
United States |
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